Cas no 106204-62-0 (1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-3,5-dimethylpyrazole)

1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-3,5-dimethylpyrazole structure
106204-62-0 structure
Product Name:1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-3,5-dimethylpyrazole
Numero CAS:106204-62-0
MF:C12H9Cl2F3N2
MW:309.114471197128
CID:1174272
PubChem ID:2741092
Update Time:2025-04-20

1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-3,5-dimethylpyrazole Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-3,5-dimethylpyrazole
    • SEW05005
    • AC1MCD0Y
    • CTK0G3636
    • 1H-Pyrazole, 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-3,5-dimethyl-
    • 1-(2,6-dichloro-4-trifluoromethylphenyl)-3,5-dimethylpyrazole
    • ZINC00110936
    • 3,5-dimethyl-1-(2,6-dichloro-4-trifluoromethylphenyl)-1H-pyrazole
    • ACMC-20m9uh
    • SureCN6976717
    • SEW05005; AC1MCD0Y; CTK0G3636; 1H-Pyrazole, 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-3,5-dimethyl-; 1-(2,6-dichloro-4-trifluoromethylphenyl)-3,5-dimethylpyrazole; ZINC00110936; 3,5-dimethyl-1-(2,6-dichloro-4-trifluoromethylphenyl)-1H-pyrazole; 1-(2,6-Dichloro-4-trifluoromethylphenyl)-3,5-dimethylpyrazole; ACMC-20m9uh; SureCN6976717;
    • DTXSID30372409
    • CCG-250253
    • BRD-K58689556-001-01-2
    • 106204-62-0
    • SCHEMBL6976717
    • Inchi: 1S/C12H9Cl2F3N2/c1-6-3-7(2)19(18-6)11-9(13)4-8(5-10(11)14)12(15,16)17/h3-5H,1-2H3
    • Chiave InChI: NWVMGWMIQCRKNB-UHFFFAOYSA-N
    • Sorrisi: ClC1C=C(C(F)(F)F)C=C(C=1N1C(C)=CC(C)=N1)Cl

Proprietà calcolate

  • Massa esatta: 308.0094882g/mol
  • Massa monoisotopica: 308.0094882g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 19
  • Conta legami ruotabili: 1
  • Complessità: 315
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.8
  • Superficie polare topologica: 17.8Ų
Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.